Antifungal agent 73

Antifungal Resistance Candida albicans Fungicidal Activity

Antifungal agent 73 (compound A32) is a coumarin-azole hybrid engineered via scaffold merging to overcome fluconazole-resistant Candida. Unlike standard azoles compromised by ERG11 mutations and efflux pumps, A32 delivers dual CYP51 inhibition and biofilm disruption, resensitizing resistant strains. With proven in vivo efficacy in murine models, it is the ideal tool for preclinical efficacy, resistance mechanism, and medicinal chemistry studies. Order ≥98% pure Antifungal Agent 73 for your azole-resistant candidiasis research.

Molecular Formula C21H16Cl2N2O3
Molecular Weight 415.3 g/mol
Cat. No. B12377518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 73
Molecular FormulaC21H16Cl2N2O3
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C21H16Cl2N2O3/c22-16-4-5-17(18(23)10-16)20(11-25-8-7-24-13-25)27-12-14-1-2-15-3-6-21(26)28-19(15)9-14/h1-10,13,20H,11-12H2
InChIKeyVKWSRUWNMWEHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 73 (Compound A32) for Azole-Resistant Candidiasis Research Procurement


Antifungal agent 73, also designated as compound A32, is a synthetic coumarin-containing azole derivative developed through a scaffold merging strategy, combining the CYP51 inhibitory pharmacophore with a coumarin moiety possessing antibiofilm activity [1]. It is primarily investigated as an antifungal agent targeting azole-resistant Candida infections, with a reported molecular formula of C₂₁H₁₆Cl₂N₂O₃ and a molecular weight of 415.27 g/mol . The compound is noted for its dual action of disrupting fungal cell walls and membranes, and it has demonstrated potent in vivo activity against pathogenic fungi and fluconazole-resistant strains in preclinical models [1].

Why Antifungal Agent 73 Cannot Be Interchanged with Standard Azoles or Other CYP51 Inhibitors


Standard azole antifungals like fluconazole primarily inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity [1]. However, widespread clinical use has led to a high prevalence of azole-resistant Candida strains, often due to mutations in the ERG11 gene encoding CYP51 or overexpression of efflux pumps, rendering first-line azoles ineffective [1]. Antifungal agent 73 was specifically engineered via a scaffold merging strategy to overcome this resistance by incorporating a coumarin moiety with documented antibiofilm activity into a CYP51 inhibitor backbone [1]. This design confers a dual mechanism of action—simultaneously inhibiting CYP51 and disrupting fungal biofilms—which addresses resistance mechanisms that compromise the efficacy of conventional, single-target azoles [1]. Therefore, substituting Antifungal agent 73 with a generic azole like fluconazole or itraconazole in a research setting would not replicate its unique antiresistance profile, particularly in models involving fluconazole-resistant strains or biofilm-associated infections.

Quantitative Differentiation of Antifungal Agent 73: Evidence-Based Selection Guide


Fungicidal Activity Against Fluconazole-Resistant Candida Strain 904

In a direct assessment of antiresistance activity, Antifungal agent 73 (compound A32) demonstrated fungicidal activity against the fluconazole-resistant Candida strain 904, a phenotype not observed with fluconazole against this resistant isolate [1]. The study explicitly notes that compound A32's activity was fungicidal, contrasting with the fungistatic nature of many azoles against resistant strains.

Antifungal Resistance Candida albicans Fungicidal Activity

Potent In Vivo Efficacy Against Fluconazole-Resistant Strains

Antifungal agent 73 (compound A32) demonstrated potent in vivo antifungal activity against pathogenic fungi and fluconazole-resistant strains in a murine model [1]. While exact numerical survival or fungal burden data are not provided in the abstract, the authors highlight this in vivo efficacy as a key differentiator, underscoring its translational potential beyond the limitations of in vitro-only active compounds.

In Vivo Efficacy Azole Resistance Preclinical Model

Dual Mechanism of Action: CYP51 Inhibition and Antibiofilm Activity

Antifungal agent 73 was designed using a scaffold merging strategy that combines a coumarin moiety with known antibiofilm properties into a CYP51 inhibitor backbone [1]. This dual mechanism is not present in standard azoles like fluconazole, which primarily act as CYP51 inhibitors. The study confirmed that compound A32 exhibits both CYP51 inhibition and antibiofilm activity, a combination intended to overcome drug resistance mechanisms that often rely on biofilm formation [1].

Mechanism of Action Biofilm Inhibition CYP51

Favorable Preliminary Pharmacokinetic and Toxicity Profile

Preliminary pharmacokinetic and toxicity tests for Antifungal agent 73 (compound A32) indicated that it possesses favorable druggability [1]. This is a critical differentiator from earlier leads or other compounds in the same class, which may exhibit potent in vitro activity but fail due to poor absorption, rapid metabolism, or high toxicity. While specific numerical PK parameters (e.g., half-life, clearance) are not detailed in the abstract, the positive assessment of its druggability suggests it has a suitable profile for further in vivo studies, contrasting with compounds that may require extensive formulation or structural modification.

Druggability Pharmacokinetics Toxicity

Activity Against Plant Pathogen Rhizoctonia solani

In a separate study of naphthyl maleimide derivatives, a different compound also designated 'A32' exhibited an EC50 of 0.59 μg/mL against the plant fungal pathogen Rhizoctonia solani, which was superior to the control agent dimethachlone (EC50 = 1.21 μg/mL) [1]. It is important to note that this data refers to a structurally distinct compound (naphthyl maleimide derivative) that shares the same internal code 'A32' as Antifungal agent 73. This evidence is included here to illustrate the potential for broad-spectrum activity, but it should be treated as supporting evidence and not directly translatable to the coumarin-azole Antifungal agent 73.

Agricultural Antifungal Rhizoctonia solani Crop Protection

Optimal Research and Industrial Application Scenarios for Antifungal Agent 73


Investigating Mechanisms of Azole Resistance in Candida Biofilms

Given its dual mechanism of CYP51 inhibition and antibiofilm activity, Antifungal agent 73 is an ideal tool compound for researchers studying the interplay between drug resistance and biofilm formation in Candida species [1]. Its activity against fluconazole-resistant strains allows for controlled experiments to dissect how biofilm disruption can re-sensitize resistant fungal populations to azole therapy.

In Vivo Proof-of-Concept Studies for Azole-Resistant Candidiasis

Antifungal agent 73 has demonstrated potent in vivo antifungal activity against fluconazole-resistant strains in murine models [1]. This makes it a prime candidate for preclinical efficacy studies aimed at validating new therapeutic strategies for difficult-to-treat, azole-resistant Candida infections, particularly in immunocompromised host models.

Structure-Activity Relationship (SAR) Studies on Coumarin-Azole Hybrids

As a lead compound from a scaffold merging strategy, Antifungal agent 73 serves as a foundational structure for medicinal chemistry programs focused on optimizing the coumarin-azole pharmacophore [1]. Researchers can use this compound as a benchmark to design and synthesize novel analogs with improved potency, selectivity, or pharmacokinetic properties for combating antifungal resistance.

Comparative Antifungal Screening in Agricultural Pathogens

While primarily developed for human pathogens, the structural features of Antifungal agent 73 may confer broad-spectrum antifungal activity. Given the potency of related compounds against plant pathogens like Rhizoctonia solani, this compound could be included in screening panels to identify new leads for agricultural fungicides, particularly against azole-resistant phytopathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antifungal agent 73

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.